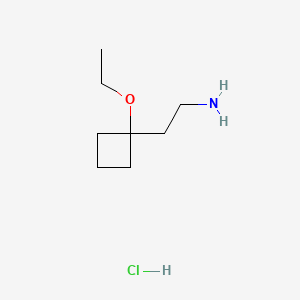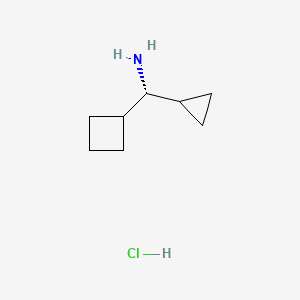
N-(5-chloro-4-fluoropyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-4-fluoropyridin-2-yl)acetamide: is a chemical compound belonging to the pyridine family. It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-fluoropyridin-2-yl)acetamide typically involves the reaction of 5-chloro-4-fluoropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-chloro-4-fluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include amines.
Aplicaciones Científicas De Investigación
N-(5-chloro-4-fluoropyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-4-fluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide group also plays a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
- N-(5-chloro-4-fluoropyridin-2-yl)methanamine
- N-(5-chloro-4-fluoropyridin-2-yl)benzamide
- N-(5-chloro-4-fluoropyridin-2-yl)thiourea
Comparison: N-(5-chloro-4-fluoropyridin-2-yl)acetamide is unique due to the presence of the acetamide group, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it suitable for distinct applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-(5-chloro-4-fluoropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c1-4(12)11-7-2-6(9)5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSAWVLUCQTVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606948.png)
![6-methanesulfonylthieno[3,2-b]pyridine](/img/structure/B6606953.png)


![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)

![(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6606987.png)

![tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B6607033.png)


![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
![2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid](/img/structure/B6607056.png)
